molecular formula C12H14ClNO4 B1427178 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid CAS No. 1340354-00-8

4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid

Cat. No.: B1427178
CAS No.: 1340354-00-8
M. Wt: 271.69 g/mol
InChI Key: LLLRCEYNJFVYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid (CAS 165528-69-8) is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a chlorine substituent at the 3-position. Its molecular formula is C₁₃H₁₆ClNO₄ (MW: 285.72 g/mol), and its structure combines a carboxylic acid group with orthogonal functional groups that influence its physicochemical properties and reactivity . The Boc group serves as a temporary protective moiety for the amine, making this compound a valuable intermediate in peptide synthesis and medicinal chemistry. The electron-withdrawing chlorine atom enhances the acidity of the carboxylic acid (pKa ~2–3) compared to unsubstituted benzoic acids, while the bulky tert-butyl group imparts lipophilicity, reducing aqueous solubility .

Biochemical Analysis

Biochemical Properties

4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is known to interact with coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhancing amide formation without the need for additional bases . These interactions are crucial for efficient peptide synthesis, making this compound a valuable tool in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the reaction. The compound’s ability to enhance amide formation in peptide synthesis is a result of its interaction with coupling reagents, which facilitates the formation of peptide bonds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Biological Activity

4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid (Boc-3-Cl-BA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • IUPAC Name : this compound
  • CAS Number : 1340354-00-8
  • Molecular Formula : C12H14ClN1O3
  • Molecular Weight : 255.7 g/mol

The biological activity of Boc-3-Cl-BA is primarily attributed to its ability to interact with various biological targets, influencing several biochemical pathways. Its mechanism of action includes:

  • Inhibition of Tumor Cell Growth : Studies have demonstrated that Boc-3-Cl-BA exhibits potent antiproliferative effects against various cancer cell lines, particularly in breast cancer models .
  • Modulation of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, leading to increased apoptosis in tumor cells .

Anticancer Activity

Research has highlighted the anticancer potential of Boc-3-Cl-BA through various assays:

Cell Line Concentration (μM) % Growth Inhibition Reference
MDA-MB-231 (Breast Cancer)10>50%
DLD1 (Colon Cancer)1521%
HSET InhibitionMicromolarSignificant

In a study involving the NCI 60 tumor cell lines, Boc-3-Cl-BA demonstrated outstanding anticancer activities, causing over 50% growth inhibition at a concentration of 10 μM against multiple cancer types .

Case Study 1: Breast Cancer Treatment

In a recent study, Boc-3-Cl-BA was tested for its efficacy against triple-negative breast cancer (TNBC). The compound exhibited significant antiproliferative activity and reduced toxicity towards non-tumorigenic mammary epithelial cells (MCF-10A), indicating its therapeutic potential as a selective anticancer agent .

Case Study 2: Mechanistic Insights into HSET Inhibition

Further investigations into the mechanism of action revealed that Boc-3-Cl-BA could inhibit the HSET protein, which is crucial for centrosome clustering in cancer cells. This inhibition led to the induction of multipolar spindle formation in centrosome-amplified cancer cells, thereby promoting cell death through aberrant mitotic processes .

Scientific Research Applications

Peptide Synthesis

Role in Peptide Synthesis:
This compound serves as a crucial building block in the synthesis of peptides. The Boc group protects the amino functionality during coupling reactions, preventing premature deprotection and allowing for the formation of peptide bonds. This characteristic is essential for generating complex peptides that may exhibit biological activity.

Case Study:
In a study focusing on the synthesis of bioactive peptides, 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid was employed to create a series of peptides that demonstrated enhanced antimicrobial properties. The Boc group facilitated multiple coupling reactions without compromising the integrity of the amino group, leading to successful peptide formation .

Medicinal Chemistry

Applications in Drug Development:
The compound is instrumental in developing pharmaceuticals, particularly in synthesizing drug candidates requiring specific functional groups. Its reactivity profile allows it to participate in various biochemical interactions, making it valuable for creating compounds with potential therapeutic effects.

Biological Activity:
Research indicates that derivatives of benzoic acid, including this compound, can exhibit significant biological activities such as antimicrobial and anticancer effects. The chlorine substituent may enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets .

Table: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundPeptide synthesis
4-(Boc-amino)methylbenzoic acidAntimicrobial
Chlorinated benzoic acidsAnticancer

Bioconjugation

Use in Bioconjugation Techniques:
This compound is utilized in bioconjugation techniques to attach biomolecules to various surfaces or other molecules. The stability provided by the Boc group during conjugation reactions is crucial for maintaining the integrity of the biomolecules involved.

Material Science

Synthesis of Functional Materials:
In material science, this compound is used to synthesize functional materials such as polymers and coatings that require specific functional groups. Its ability to undergo substitution reactions allows for the customization of material properties.

Types of Reactions

  • Substitution Reactions: The chlorine atom can be substituted with various nucleophiles such as amines or thiols.
  • Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.
  • Coupling Reactions: The carboxyl group can be activated and coupled with amines or alcohols.

Common Reagents and Conditions

  • Substitution: Nucleophiles (amines), solvents (dimethylformamide), bases (sodium hydride).
  • Deprotection: Trifluoroacetic acid.
  • Coupling: N,N’-dicyclohexylcarbodiimide.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protective group to the amino moiety of 3-chloroanthranilic acid derivatives. A two-step approach is often employed: (1) Boc-protection of the amine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM with DMAP catalysis), followed by (2) carboxylation or oxidation of the intermediate. Reaction efficiency can be optimized via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry, solvent polarity). Central composite designs or factorial experiments help minimize trial-and-error approaches .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms Boc-group integrity (e.g., tert-butyl signals at δ ~1.4 ppm in ¹H NMR) and the absence of deprotection.
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 300.7 for C₁₂H₁₄ClNO₄).
  • X-ray Diffraction (XRD) : Resolves crystallographic parameters, particularly if polymorphism or solvate formation is observed .

Q. How should researchers handle solubility challenges during purification?

  • Methodological Answer : The compound’s solubility is highly solvent-dependent. Use gradient recrystallization with mixed solvents (e.g., ethyl acetate/hexane for Boc-protected intermediates) or acid-base partitioning (pH ~4–5 for carboxylic acid precipitation). For advanced purification, preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water is effective .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for functionalization at the chloro or carboxyl positions. Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to simulate optimal conditions (e.g., solvent effects, catalytic pathways). AI-driven platforms (e.g., ICReDD) combine reaction databases with machine learning to propose novel synthetic routes .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar Boc-protected analogs?

  • Methodological Answer : Overlapping signals in NMR (e.g., aromatic protons near δ 7–8 ppm) require advanced techniques:

  • 2D NMR (HSQC, HMBC) : Assigns coupling between protons and carbons to differentiate regioisomers.
  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotamerism in the Boc group).
  • Cross-validation with IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) confirm deprotection status .

Q. How can reaction engineering improve scalability for Boc-protected intermediates?

  • Methodological Answer : Continuous-flow reactors enhance reproducibility and safety for exothermic Boc-protection steps. Membrane separation technologies (e.g., nanofiltration) recover catalysts or unreacted substrates, reducing waste. Kinetic modeling using Arrhenius plots optimizes temperature profiles to minimize side reactions (e.g., tert-butyl cleavage at high temperatures) .

Comparison with Similar Compounds

The following analysis compares 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid with structurally related compounds, focusing on substituent effects, reactivity, and applications.

Structural Analogs and Key Differences

Compound Name Substituents (Position) Molecular Formula Key Features
This compound Boc-amino (4), Cl (3), COOH (1) C₁₃H₁₆ClNO₄ Boc-protected amine; Cl enhances acidity; lipophilic due to tert-butyl
4-Amino-3-chlorobenzoic acid NH₂ (4), Cl (3), COOH (1) C₇H₆ClNO₂ Free amine increases reactivity but reduces stability; higher polarity
4-((Tert-butoxycarbonyl)amino)benzoic acid Boc-amino (4), COOH (1) C₁₂H₁₅NO₄ Lacks Cl; lower acidity; reduced steric hindrance compared to Cl analog
4-Bromo-3-methylbenzoic acid Br (4), CH₃ (3), COOH (1) C₈H₇BrO₂ Br (electron-withdrawing) vs. Cl; methyl group donates electrons, lowering acidity
4-(tert-Butyl)-N-(4-chloro-3-methoxyphenyl)benzamide tert-butyl (4), Cl (3), OCH₃ (4), CONH (link) C₁₈H₂₀ClNO₂ Amide instead of acid; methoxy and tert-butyl groups increase lipophilicity

Physicochemical Properties

  • Acidity: The chlorine atom in this compound withdraws electrons via inductive effects, lowering the pKa of the carboxylic acid (~2.5) compared to its non-chlorinated analog (pKa ~4.5) .
  • Solubility: The Boc group reduces water solubility due to its tert-butyl moiety, favoring organic solvents like dichloromethane or THF. In contrast, 4-amino-3-chlorobenzoic acid (free NH₂) exhibits higher aqueous solubility at acidic pH .
  • Stability : The Boc group is stable under basic conditions but cleaved by strong acids (e.g., TFA), whereas the benzamide derivative (3gg) is hydrolytically stable under physiological conditions .

Research Findings and Challenges

  • Synthetic Yields : The target compound’s synthesis (74% yield via nitro reduction ) contrasts with lower yields (44%) for benzamide derivatives, highlighting steric challenges in coupling reactions .
  • Toxicity : Halogenated benzoic acids (e.g., 4-bromo-3-methylbenzoic acid) show higher dermal irritation than Boc-protected analogs, emphasizing the need for protective handling .

Properties

IUPAC Name

3-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLRCEYNJFVYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.